molecular formula C16H20N2O4 B502668 Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 84243-24-3

Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B502668
CAS RN: 84243-24-3
M. Wt: 304.34g/mol
InChI Key: YGJHKLNLYIXWMG-UHFFFAOYSA-N
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Description

“Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” is a compound that has been identified in the context of potent soluble epoxide hydrolase (sEH) inhibitors . It has also been associated with γ-aminobutyric acid type A receptor (GABA A R) antagonists .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 304.35 . The InChI code is 1S/C16H20N2O4/c19-14-11-22-16(12-17-14)6-8-18(9-7-16)15(20)21-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 304.35 . The compound should be stored in a refrigerator .

Scientific Research Applications

Biocompatible Materials from Hyaluronan Derivatives

Research on biocompatible and degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives. These materials, obtained through chemical modifications such as partial or total esterification, show promise in various clinical applications due to their biological properties. Ethyl and benzyl hyaluronan esters, representative members of this class, have been studied for their biocompatibility, offering a range of polymers that either promote or inhibit cell adhesion, highlighting the potential for diverse medical applications (Campoccia et al., 1998).

Pharmacological Potential of Heterocyclic Systems

The pharmacological potential of 1,3,4-thiadiazole and oxadiazole heterocycles, known for their diverse pharmacological activities, has been extensively reviewed. These compounds are considered crucial for medicinal chemistry due to their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of these cores with various heterocycles can lead to a synergistic effect, underscoring their importance as structural matrices for drug-like molecule construction (Lelyukh, 2019).

Environmental Fate of Benzodiazepines

A study addressing the environmental presence, persistence, and fate of benzodiazepine derivatives highlights the emerging concern of these compounds as environmental contaminants. It focuses on the occurrence of specific benzodiazepines in various water bodies, their removal during water treatment, and the identification of transformation products. This research sheds light on the recalcitrant nature of these compounds and suggests the necessity for combinational treatment methods for effective removal (Kosjek et al., 2012).

Synthesis and Application of Carboxylic Acid Derivatives

The synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid represent a novel direction in the development of potential alternatives to acetylsalicylic acid. This review discusses the discovery, potential activity, and advantages of this new compound, highlighting its promise for drug development and offering insights into possible molecular mechanisms of action in health and disease (Tjahjono et al., 2022).

Safety and Hazards

The compound is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14-11-22-16(12-17-14)6-8-18(9-7-16)15(20)21-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHKLNLYIXWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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